(2E)-[2-(2,3-dimethylphenyl)hydrazinylidene][4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile
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Overview
Description
(Z)-N-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound characterized by its unique structure, which includes a thiazole ring and multiple dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the dimethylphenyl groups. Common reagents used in these reactions include thioamides, hydrazines, and cyanides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Researchers may study its pharmacokinetics, pharmacodynamics, and potential as a drug candidate for various diseases.
Industry
In the industrial sector, (Z)-N-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-N-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mode of action.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl chloride
- (Z)-N-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl bromide
- (Z)-N-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl iodide
Uniqueness
The uniqueness of (Z)-N-(2,3-dimethylphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and drugs.
Properties
Molecular Formula |
C21H20N4S |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
(2E)-N-(2,3-dimethylanilino)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C21H20N4S/c1-13-8-9-17(15(3)10-13)20-12-26-21(23-20)19(11-22)25-24-18-7-5-6-14(2)16(18)4/h5-10,12,24H,1-4H3/b25-19+ |
InChI Key |
OZYSBVQJXQKBOO-NCELDCMTSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=CC(=C3C)C)/C#N)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC(=C3C)C)C#N)C |
Origin of Product |
United States |
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